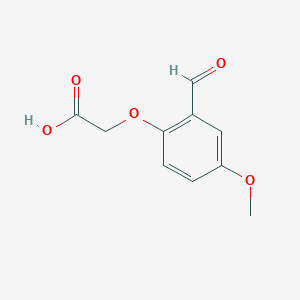

2-(2-Formyl-4-methoxyphenoxy)acetic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149913. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(2-formyl-4-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-2-3-9(7(4-8)5-11)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPORJVAKLIAGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302273 | |

| Record name | (2-formyl-4-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24589-93-3 | |

| Record name | NSC149913 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-formyl-4-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-formyl-4-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Classification Within Phenoxyacetic Acid Derivatives

2-(2-Formyl-4-methoxyphenoxy)acetic acid belongs to the broad class of organic compounds known as phenoxyacetic acid derivatives. hmdb.ca This classification is defined by the core structure of a phenoxy group (a phenyl ring attached to an oxygen atom) which is, in turn, bonded to the methylene (B1212753) carbon of an acetic acid moiety. wikipedia.org Phenoxyacetic acid itself is an O-phenyl derivative of glycolic acid and serves as the parent compound for this extensive family. wikipedia.orgnih.gov

The diversity within this class arises from the various substituents that can be attached to the phenyl ring. mdpi.com In the case of this compound, the aromatic ring is substituted with two key functional groups: a formyl group at the ortho position (position 2) and a methoxy (B1213986) group at the para position (position 4) relative to the ether linkage. The specific placement of these substituents significantly influences the molecule's electronic properties and reactivity. nih.gov

The general structure of phenoxyacetic acid derivatives allows for a wide range of structural modifications, leading to a vast library of compounds with tailored properties. These derivatives are explored for their biological activities and are utilized in the synthesis of more complex molecules. jetir.orgnih.gov

| Structural Component | Description |

| Parent Structure | Phenoxyacetic Acid |

| Core Linkage | An ether bond connecting a phenyl ring to an acetic acid group |

| Substituents on the Phenyl Ring | Formyl group (-CHO) at position 2; Methoxy group (-OCH3) at position 4 |

Overview of Key Functional Groups and Their Chemical Significance

| Functional Group | Formula | Chemical Significance |

| Formyl Group | -CHO | An electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It is a key reactive site for nucleophilic addition and condensation reactions. britannica.comwikipedia.org |

| Methoxy (B1213986) Group | -OCH3 | An electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. It also exhibits a weak electron-withdrawing inductive effect. quora.comlasalle.edu |

| Carboxylic Acid Group | -COOH | An acidic functional group that can donate a proton. It is also an electron-withdrawing group and can participate in esterification, amidation, and reduction reactions. libretexts.orgmsu.edu |

| Ether Linkage | -O- | Connects the substituted phenyl ring to the acetic acid moiety, providing flexibility to the molecule. The oxygen atom has lone pairs of electrons that can participate in resonance with the aromatic ring. |

The formyl group , an aldehyde, is a strongly deactivating, electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance stabilization of the carbonyl group. britannica.comwikipedia.org This deactivation makes the aromatic ring less susceptible to electrophilic attack. However, the formyl group itself is a primary site of reactivity, readily undergoing nucleophilic attack and condensation reactions, making it a valuable handle for synthetic transformations. nih.gov

The methoxy group is an activating group. quora.com Through resonance, the oxygen atom donates electron density to the aromatic ring, particularly at the ortho and para positions. lasalle.edu This electron-donating effect increases the nucleophilicity of the ring, facilitating electrophilic aromatic substitution. It also has a minor electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. quora.com

The carboxylic acid group is a deactivating, electron-withdrawing group and is acidic, readily donating its proton. libretexts.orgmsu.edu This acidity is a key characteristic of the molecule. The carboxyl group can be converted into a variety of derivatives, such as esters and amides, further expanding the synthetic utility of the parent compound. msu.edu The presence of both an acidic carboxylic acid and a reactive aldehyde on the same molecule allows for a range of selective chemical modifications.

Current Research Trajectories and Scope of Academic Inquiry

Direct Synthesis of this compound

The primary route for synthesizing this compound and its isomers is the Williamson ether synthesis, a robust and widely used method for forming ether linkages. byjus.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. byjus.com

The synthesis is typically achieved by reacting a substituted phenol (B47542) with a haloacetic acid, most commonly chloroacetic acid, in the presence of a base. For the specific synthesis of this compound, the key precursors are 2-formyl-4-methoxyphenol and an activated acetic acid derivative.

The reaction proceeds in two main steps:

Deprotonation of the Phenol: The phenolic hydroxyl group is deprotonated by a base, such as sodium hydroxide (B78521) (NaOH), to form a more nucleophilic sodium phenoxide intermediate. wikipedia.org

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of chloroacetic acid (which is also typically deprotonated by the base to form sodium chloroacetate), displacing the chloride ion via an SN2 mechanism to form the ether bond. byjus.comwikipedia.org

Interactive Table: Precursors and Reagents for Synthesis

| Component | Specific Compound | Role in Reaction |

|---|---|---|

| Phenolic Precursor | 2-Formyl-4-methoxyphenol | Provides the aromatic scaffold and hydroxyl group for etherification. |

| Acylating Agent | Chloroacetic acid | Provides the acetic acid moiety; acts as the electrophile. |

| Base | Sodium hydroxide (NaOH) | Deprotonates the phenol and chloroacetic acid. |

| Solvent | Water, Ethanol (B145695)/Water mixture | Reaction medium. |

Achieving high yield and purity in the synthesis of phenoxyacetic acids requires careful control over reaction conditions to minimize side reactions, such as the base-catalyzed elimination of the alkylating agent. lscollege.ac.in

Key optimization strategies include:

Solvent and Base Selection: The choice of solvent and base is critical. Higher yields are often obtained using strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which enhance the nucleophilicity of the phenoxide ion. numberanalytics.com

Temperature Control: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate. lscollege.ac.in However, excessively high temperatures can promote undesirable elimination side reactions. lscollege.ac.in

Purification Method: A common purification technique involves acidification of the cooled reaction mixture with a strong acid like hydrochloric acid (HCl) to a pH of 1-2. chemicalbook.com This protonates the carboxylate, causing the desired phenoxyacetic acid to precipitate out of the aqueous solution. The crude solid can be further purified by recrystallization or by dissolving it in a basic solution, filtering out insoluble impurities, and re-precipitating with acid. chemicalbook.com

Modern Synthetic Methods: The use of microwave-enhanced technology has been shown to dramatically reduce reaction times from several hours to as little as 10 minutes, while also increasing product yields. lscollege.ac.in

Interactive Table: Optimization Parameters

| Parameter | Condition/Strategy | Rationale |

|---|---|---|

| Reaction Time | 1-8 hours (conventional) or ~10 mins (microwave) | Ensures reaction completion; microwave assistance accelerates the process. lscollege.ac.in |

| Temperature | 50-100 °C | Balances reaction rate against the potential for side reactions. lscollege.ac.in |

| Solvent Choice | Polar aprotic solvents (e.g., DMF, Acetonitrile) | Minimizes solvation of the nucleophile, increasing its reactivity. lscollege.ac.innumberanalytics.com |

| Purification | Acidic precipitation and recrystallization | Isolates the carboxylic acid product from the reaction mixture and byproducts. chemicalbook.com |

Industrial-Scale Production Considerations for the Compound

The industrial synthesis of phenoxyacetic acid derivatives shares the same fundamental chemistry as laboratory-scale preparations but incorporates modifications to improve efficiency, cost-effectiveness, and safety. lscollege.ac.in The production of phenoxyacetic acid itself is a large-scale process, with annual global output exceeding 10,000 tons. ontosight.ai

Key considerations for industrial production include:

Phase Transfer Catalysis: In industrial settings, phase transfer catalysis is commonly employed. byjus.comlscollege.ac.in This technique uses a phase transfer agent to shuttle the phenoxide ion from the aqueous phase to an organic phase containing the alkylating agent, accelerating the reaction and improving efficiency.

Process Optimization: Industrial processes are highly optimized to achieve near-quantitative conversion, minimizing waste and maximizing output. lscollege.ac.in This may involve using high temperatures (up to 300 °C) and weaker, more cost-effective alkylating agents. lscollege.ac.in

Product Stability and Purity: A primary objective is to establish a manufacturing process that yields a stable product with a long shelf-life, meeting industrial standards. google.com This involves developing robust purification protocols, such as recrystallization from specific solvent mixtures like ethanol and methyl tert-butyl ether, to achieve high purity. google.com

Solvent and Reagent Management: The efficient use, recovery, and recycling of solvents and unreacted reagents are crucial for economic viability and environmental sustainability on an industrial scale.

Strategic Derivatization through the this compound Scaffold

The molecular structure of this compound, featuring both a carboxylic acid and an aldehyde group, makes it a versatile scaffold for synthesizing more complex molecules and advanced organic intermediates.

The carboxylic acid group is a prime site for derivatization, particularly through amidation reactions. By reacting the acid with various amines, a diverse range of amides can be synthesized. This is typically achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). dovepress.com

A notable example is the formation of amides with complex amines, such as the synthesis of 2-(4-formyl-2-methoxyphenoxy)acetic acid N-(2-biphenylyl)amide from the corresponding acid. Furthermore, the carboxylic acid can undergo cyclization with reagents like thiosemicarbazide (B42300) to form advanced heterocyclic intermediates, such as 1,3,4-thiadiazoles, which are investigated for various applications. researchgate.net

The core phenoxyacetic acid structure is itself a product of the Williamson ether synthesis. wikipedia.org Methodological advancements in this reaction are therefore central to the synthesis of the scaffold and its analogues. While the basic reaction involves an alkoxide and an alkyl halide, several modified and advanced techniques have been developed to improve its scope and efficiency.

Classic Williamson Ether Synthesis: This remains the most fundamental and widely used method, valued for its reliability in preparing both symmetrical and asymmetrical ethers. byjus.comlscollege.ac.in

Phase Transfer Catalysis: As mentioned for industrial applications, this modified approach is crucial for reactions involving reactants in different phases. byjus.com

Ultrasound and Microwave-Assisted Synthesis: The application of ultrasound or microwave irradiation represents a significant methodological advancement. lscollege.ac.innumberanalytics.com These techniques enhance mass transfer and reaction rates, leading to higher yields in shorter timeframes, which is particularly beneficial in laboratory settings. lscollege.ac.innumberanalytics.com

Use of Additives: The reaction rate can be enhanced through the use of additives. For example, crown ethers can be used to complex the cation (e.g., Na⁺ or K⁺) associated with the phenoxide, thereby increasing the "nakedness" and nucleophilicity of the phenoxide anion. numberanalytics.com

These advancements not only optimize the direct synthesis of the target compound but also broaden the possibilities for creating a wide array of related phenoxyacetic acid derivatives.

Transformations Involving the Formyl Group

The aldehyde functionality is a cornerstone of the molecule's reactivity, serving as a versatile handle for a wide array of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidative Pathways to Carboxylic Acid Derivatives

The formyl group of aromatic aldehydes is readily oxidized to a carboxylic acid. This transformation in compounds related to this compound can be achieved using various oxidizing agents. For instance, the oxidation of vanillin (B372448), a structurally similar compound, to vanillic acid is a well-documented process that underscores this reactivity. researchgate.netresearchgate.net Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O).

Recent methodologies often employ more environmentally benign and selective reagents. For example, Oxone (potassium peroxymonosulfate) has been demonstrated as an effective oxidant for converting aldehydes to carboxylic acids under mild conditions. researchgate.net Catalytic systems, such as those employing transition metals with hydrogen peroxide, also offer efficient pathways for this transformation. The expected product from the oxidation of this compound would be 2-(2-carboxy-4-methoxyphenoxy)acetic acid, a dicarboxylic acid derivative.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous | Strong oxidant, can sometimes lead to side reactions. |

| Chromic Acid (H₂CrO₄) | Acidic, aqueous (Jones oxidation) | Strong oxidant, generates chromium waste. |

| Silver(I) Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) | Mild oxidant, often used as a qualitative test. |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or mixed solvents | Mild, efficient, and environmentally friendlier. |

Reductive Pathways to Alcohol Derivatives

The formyl group can be selectively reduced to a primary alcohol, yielding 2-(2-(hydroxymethyl)-4-methoxyphenoxy)acetic acid. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones without affecting the carboxylic acid moiety.

For the simultaneous reduction of both the formyl group and the carboxylic acid, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required. This would result in the formation of 2-(4-methoxy-2-(hydroxymethyl)phenoxy)ethan-1-ol. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere, represents another effective method for reducing the aldehyde. The choice of reducing agent and reaction conditions allows for selective transformation of the molecule.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Reactivity | Product from this compound |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones | 2-(2-(hydroxymethyl)-4-methoxyphenoxy)acetic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces aldehydes, ketones, carboxylic acids, esters | 2-(4-methoxy-2-(hydroxymethyl)phenoxy)ethan-1-ol |

Condensation Reactions with the Aldehyde Moiety

The aldehyde group is an excellent electrophile and readily participates in condensation reactions with various nucleophiles. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone or another aldehyde in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). wikipedia.orgresearchgate.net For instance, reacting the positional isomer 2-(4-formyl-2-methoxyphenoxy)acetic acid with an appropriate acetophenone (B1666503) derivative would yield a chalcone. These chalcones are valuable intermediates for synthesizing various heterocyclic compounds.

One of the most significant applications of these chalcone intermediates is the synthesis of pyrazolines. Treatment of the chalcone with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an acidic medium like acetic acid, leads to a cyclization reaction to form the corresponding pyrazoline derivative. researchgate.net This reaction provides a robust route to a class of nitrogen-containing heterocyclic compounds with diverse biological activities.

Reactivity of the Methoxy (B1213986) Group and Aromatic Ring System

The methoxy group and the benzene (B151609) ring are also key sites for chemical modification, primarily through substitution reactions.

Potential for Substitution Reactions on the Methoxy Moiety

The methoxy group (–OCH₃) is generally stable, but the methyl group can be cleaved under stringent conditions to yield a phenol. This O-demethylation is an important reaction, particularly in the context of natural product synthesis and biomass conversion. For related guaiacol (B22219) derivatives, this transformation is often achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). researchgate.net Acid-catalyzed O-demethylation in hot-pressurized water is also a known method for guaiacol derivatives. researchgate.net Applying these conditions to this compound would be expected to produce the corresponding catechol derivative, 2-(2-formyl-4-hydroxyphenoxy)acetic acid.

Electrophilic Aromatic Substitution Potentials

The benzene ring of this compound is "activated" towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the methoxy group and the phenoxyacetic acid substituent. Both are ortho-, para-directing groups. The formyl group, in contrast, is an electron-withdrawing and meta-directing group.

The directing effects of these substituents determine the position of incoming electrophiles. The powerful activating and directing influence of the methoxy and phenoxy groups will dominate over the deactivating effect of the formyl group. Therefore, electrophiles are expected to substitute at the positions ortho and para to the oxygen-containing substituents. Given the existing substitution pattern, the most likely positions for electrophilic attack are C5 (ortho to the methoxy group and para to the phenoxyacetic acid group) and C3 (ortho to the phenoxyacetic acid group and meta to the methoxy group).

Typical EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). researchgate.netwikipedia.orgmasterorganicchemistry.comyoutube.com

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

The precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile, with steric hindrance also playing a role in determining the final product distribution.

Intramolecular Cyclization Studies and Mechanistic Insights

Investigations into the intramolecular cyclization of 2-(formylphenoxy)acetic acid derivatives have uncovered diverse reactivity depending on the reaction conditions and the substitution pattern on the aromatic ring. While studies focusing specifically on this compound are limited, extensive research on analogous compounds, such as 2-(2-formyl-6-methoxyphenoxy)alkanoic acids and 2-(2-formylphenoxy)acetic acid, offers valuable mechanistic understanding.

Perkin Cyclization in Closely Related 2-(2-formyl-6-methoxyphenoxy)alkanoic acids

The Perkin reaction is a classical method for the synthesis of α,β-unsaturated carboxylic acids, but its application to substrates like 2-(formylphenoxy)alkanoic acids leads to intramolecular cyclization, yielding benzofuran (B130515) derivatives. Studies on the cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids under classical Perkin conditions (acetic anhydride (B1165640) and sodium acetate) have shown the formation of multiple products. researchgate.net This highlights the complex nature of the reaction pathway.

The generally accepted mechanism for the cyclization of 2-(2-formylphenoxy)alkanoic acids under these conditions involves a Perkin-type condensation. researchgate.net However, the precise course of the reaction and the distribution of products are highly sensitive to the substituents on the phenyl ring and the specific reaction conditions employed. For instance, conducting the cyclization in a mixture of acetic anhydride and sodium acetate, without the addition of acetic acid, is believed to favor a pathway involving a [2+2] cycloaddition of an intermediate ketene, which can reduce the formation of byproducts. researchgate.net

The reaction of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids resulted in a mixture of compounds, including 2-alkyl-7-methoxy-5-nitrobenzo[b]furans and more complex dioxepine derivatives. researchgate.net This indicates that multiple competitive cyclization pathways are operative.

Table 1: Products from Perkin Cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids

| Starting Material | Products |

|---|---|

| 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids | 2-alkyl-7-methoxy-5-nitrobenzo[b]furan |

| 2-alkyl-9-methoxy-7-nitro-3-oxo-2,3-dihydro-5H-benzo[e] uni.lunih.gov-dioxepin-5-yl acetate | |

| 2-alkyl-5-hydroxy-9-methoxy-7-nitro-5H-benzo[e] uni.lunih.gov-dioxepin-3-one |

Data sourced from a study on the cyclization of related compounds. researchgate.net

Photochemical Cyclization of 2-(2-formylphenoxy)acetic acid

Another important intramolecular cyclization pathway for related compounds is photochemical cyclization. Research has shown that 2-(2-formylphenoxy)acetic acid and its esters can undergo photocyclization when irradiated with 365 nm light. rsc.org This reaction, which proceeds efficiently in dimethyl sulfoxide (DMSO), leads to the formation of hydroxychromanones and benzofuranones. rsc.org

The mechanistic study of this phototransformation revealed a divergent process. The reaction is believed to proceed via an excited state of the aldehyde, which then undergoes intramolecular hydrogen abstraction or other pathways leading to the cyclized products. The choice of solvent is critical, with the reaction occurring exclusively in DMSO. rsc.org This suggests that the solvent plays a key role in the reaction mechanism, possibly by stabilizing key intermediates. The yields of the resulting hydroxychromanones are generally good, ranging from 27% to 91%. rsc.org

Table 2: Product Yields from Photocyclization of 2-(2-formylphenoxy)acetic acid Derivatives

| Derivative | Product Type | Yield (%) |

|---|---|---|

| 2-(2-formylphenoxy)acetic acid | Hydroxychromanone | 27-91% |

| Esters of 2-(2-formylphenoxy)acetic acid | Hydroxychromanone / Benzofuranone | 27-91% |

Data represents the range of yields obtained for various derivatives under 365 nm irradiation in DMSO. rsc.org

These studies on closely related analogs demonstrate that this compound likely possesses a rich chemical reactivity, with the potential for intramolecular cyclization through various thermal and photochemical pathways to yield valuable heterocyclic structures. The specific outcomes would be dependent on the precise reaction conditions employed.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR)

¹H NMR spectroscopy identifies the distinct chemical environments of protons in the molecule. For 2-(2-Formyl-4-methoxyphenoxy)acetic acid, one would expect to observe characteristic signals for the aldehydic proton, aromatic protons, the methoxy (B1213986) group protons, and the methylene (B1212753) protons of the acetic acid side chain.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal. Key resonances would include those for the carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons, the methoxy carbon, and the methylene carbon.

2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. mdpi.com These experiments reveal correlations between protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons that are two to three bonds away (HMBC), allowing for the unambiguous assignment of all signals and confirmation of the substitution pattern on the aromatic ring.

Table 1: Representative ¹H and ¹³C NMR Data for the Isomer 2-(4-formyl-2-methoxyphenoxy)acetic acid. Note: This data is for a structural isomer and is presented for illustrative purposes.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | ~9.8 | ~191 |

| Carboxylic Acid (-COOH) | ~11-13 (broad s) | ~170-172 |

| Aromatic-H | ~7.0 - 7.5 (m) | ~110 - 155 |

| Methylene (-OCH₂-) | ~4.7 - 4.8 (s) | ~65-67 |

| Methoxy (-OCH₃) | ~3.8 - 3.9 (s) | ~56 |

Data compiled from typical values for phenoxyacetic acid derivatives. arabjchem.orgarabjchem.org

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. arabjchem.orgresearchgate.netresearchgate.net

The most prominent features would include a very broad absorption band for the carboxylic acid O-H stretch, typically centered around 3000 cm⁻¹, which often overlaps with the aromatic and aliphatic C-H stretching vibrations. Two distinct carbonyl (C=O) stretching bands would also be visible: one for the carboxylic acid, typically around 1700-1730 cm⁻¹, and another for the aromatic aldehyde, usually found at a slightly lower wavenumber, around 1680-1700 cm⁻¹. Furthermore, the presence of the ether linkage is confirmed by a strong C-O stretching band in the region of 1200-1250 cm⁻¹. mdpi.com

Table 2: Expected Diagnostic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1730 |

| Aldehyde | C-H stretch | 2720 - 2820 (often weak) |

| Aldehyde | C=O stretch | 1680 - 1700 |

| Ether | Aryl-O-CH₂ stretch | 1200 - 1250 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Values are based on standard IR correlation tables and data for similar compounds. mdpi.comnist.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and providing its molecular formula through high-resolution techniques (HR-MS). For this compound (C₁₀H₁₀O₅), the monoisotopic mass is 210.05283 Da. uni.lunih.gov

HR-MS analysis provides a highly accurate mass measurement, which can confirm the elemental composition to within a few parts per million, offering strong evidence for the molecular formula. Common ionization techniques like Electrospray Ionization (ESI) would likely produce protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions. dovepress.com Analysis of the fragmentation patterns in the mass spectrum can further corroborate the proposed structure, with expected losses of fragments such as the carboxylic acid group (-COOH), water (H₂O), or the entire acetic acid side chain (-CH₂COOH).

Table 3: Predicted m/z Values for Molecular Ions of this compound.

| Adduct / Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₁₀H₁₁O₅⁺ | 211.06011 |

| [M+Na]⁺ | C₁₀H₁₀O₅Na⁺ | 233.04205 |

| [M-H]⁻ | C₁₀H₉O₅⁻ | 209.04555 |

| [M]⁺ | C₁₀H₁₀O₅⁺ | 210.05228 |

Data sourced from PubChemLite. uni.lu

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula to validate the compound's empirical formula. For this compound, with the molecular formula C₁₀H₁₀O₅, the theoretical elemental composition can be precisely calculated. researchgate.net A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and elemental makeup.

Table 4: Theoretical Elemental Composition of this compound.

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 57.14% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 4.80% |

| Oxygen | O | 15.999 | 5 | 79.995 | 38.06% |

| Total | 210.185 | 100.00% |

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity analysis. Commercial suppliers often report the purity of this compound to be greater than 95%, as determined by HPLC. advatechgroup.com A typical analysis for this class of compounds would involve a reverse-phase (RP) HPLC method, likely using a C18 column. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often containing a small amount of acid like phosphoric or formic acid to ensure the carboxylic acid group remains protonated. sielc.comsielc.com

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of chemical reactions and to quickly assess the number of components in a mixture. dovepress.com During the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and other molecular parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is employed to optimize molecular geometry, calculate stability, and map out electrostatic potential. For instance, in a study of the closely related compound 2-(2-formylphenoxy)acetamide (B1273628), DFT calculations were utilized to investigate the optimized structure, stability, hardness, softness, and Mulliken charge distribution. researchgate.net Such calculations provide a detailed picture of the electron distribution and identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its chemical behavior.

DFT is also applied to understand reaction mechanisms. For example, it has been used to explore the specific reaction pathways in the catalytic pyrolysis of biomass-derived compounds, which share structural motifs with 2-(2-Formyl-4-methoxyphenoxy)acetic acid. researchgate.net Public databases often provide DFT-predicted properties for compounds, offering valuable preliminary data for researchers.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H10O5 | PubChem uni.lu |

| Molecular Weight | 210.18 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 210.05283 Da | PubChem uni.lu |

| XlogP (predicted) | 1.0 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

This table is interactive. Click on the headers to sort the data.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

In the context of related organic molecules, FMO analysis, often performed in conjunction with DFT, helps to understand reaction mechanisms. researchgate.net For this compound, the HOMO would likely be delocalized over the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would be concentrated on the electron-withdrawing formyl and carboxylic acid groups. This distribution dictates how the molecule interacts with other reactants; the HOMO region is susceptible to attack by electrophiles, and the LUMO region by nucleophiles. This analysis is crucial for predicting the outcomes of various chemical reactions. imperial.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or chemical properties. These studies are instrumental in drug discovery and materials science for designing new molecules with desired characteristics.

QSAR involves developing mathematical models that predict the activity of new compounds based on their structural features. For example, a three-dimensional QSAR (3D-QSAR) study was conducted on a series of 2,4-disubstituted-phenoxy acetic acid derivatives to identify better antagonists for the CRTh2 receptor, which is implicated in inflammatory diseases. chalcogen.ro In that study, a k-nearest neighbor molecular field analysis (kNN-MFA) approach was used to generate predictive models. chalcogen.ro Similarly, 3D-QSAR models have been developed for other classes of compounds, such as 1,2,4-oxadiazole (B8745197) derivatives, to predict their efficacy as inhibitors of the bacterial enzyme Sortase A. nih.gov These models are validated statistically to ensure their predictive power. nih.gov

A critical aspect of QSAR is identifying molecular descriptors—numerical values that characterize specific properties of a molecule—that correlate with the observed activity. These descriptors can be steric (related to the size and shape of the molecule), electronic (related to the distribution of electrons), or hydrophobic, among others.

In the 3D-QSAR study of 2,4-disubstituted-phenoxy acetic acid derivatives, the best model utilized two steric descriptors to evaluate the activity of new molecules. chalcogen.ro The quality of the correlation is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (pred_r²). A high q² value indicates good internal predictive ability of the model, while a high pred_r² value indicates its ability to predict the activity of external test compounds. chalcogen.ro

Table 2: Statistical Results of a kNN-MFA QSAR Model for 2,4-Disubstituted-Phenoxy Acetic Acid Derivatives

| Method | q² | pred_r² | Number of Neighbors (k) | Number of Descriptors |

|---|---|---|---|---|

| Stepwise (SW) | 0.8392 | 0.7059 | 2 | 2 |

| Simulated Annealing (SA) | 0.6725 | 0.6716 | 4 | 2 |

| Genetic Algorithm (GA) | 0.6832 | 0.6716 | 4 | 2 |

Data sourced from a study on CRTh2 receptor antagonists. chalcogen.ro

This table is interactive. Click on the headers to sort the data.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug design to understand and predict ligand-target interactions at the atomic level.

Docking simulations have been successfully applied to derivatives of compounds structurally related to this compound to predict their potential as therapeutic agents. For example, a vanillin (B372448) derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, was docked into the active site of the cyclooxygenase-2 (COX-2) receptor to predict its anti-inflammatory activity. fip.org The results, measured by binding energy, suggested that the derivative had a stronger interaction with the receptor than its parent compound, vanillin. fip.org

In another study, 2-(2-formylphenoxy)acetamide was docked against a SARS-CoV-2 protein target (6NUS) to evaluate its potential antiviral activity, showing a good binding affinity. researchgate.net Similarly, derivatives of 2-(2,4-dichlorophenoxy)acetic acid were shown through docking to interact effectively with the active site of COX-2, surpassing the parent acid in binding strength. mdpi.com These simulations provide valuable hypotheses about a compound's mechanism of action and guide further experimental validation.

Table 3: Examples of Molecular Docking Studies on Related Phenoxy Acetic Acid Derivatives

| Compound/Derivative | Target Protein (PDB ID) | Predicted Activity | Binding Energy (kcal/mol) |

|---|---|---|---|

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (6COX) | Anti-inflammatory | -8.18 |

| 2-(2-Formylphenoxy)acetamide | SARS-CoV-2 Protein (6NUS) | Antiviral | Not Specified (Good Affinity) |

| 2-(2,4-Dichlorophenoxy)acetic acid derivatives | COX-2 (4M11) | Anti-inflammatory | Stronger than parent acid |

This table is interactive and summarizes findings from multiple studies. researchgate.netfip.orgmdpi.com

Pharmacophore Modeling and Virtual Screening Applications (e.g., for derivatives of 2-(4-formyl-2-methoxyphenoxy)acetic acid)

Pharmacophore modeling and virtual screening are powerful computational tools in modern drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. These models are instrumental in identifying novel compounds from large databases that are likely to be active, a process known as virtual screening.

For derivatives of 2-(4-formyl-2-methoxyphenoxy)acetic acid, which have been investigated for various biological activities, including antimicrobial and anti-inflammatory effects, pharmacophore modeling can elucidate the key molecular features responsible for these actions. researchgate.netarabjchem.orgnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Virtual screening campaigns can then be employed using these pharmacophore models to search through extensive libraries of chemical compounds. This approach accelerates the discovery of new potential drug candidates by prioritizing molecules for synthesis and biological testing, thereby saving significant time and resources.

Detailed Research Findings:

While a specific pharmacophore model for derivatives of this compound is not available, studies on related phenoxyacetic acid derivatives have highlighted the importance of certain structural motifs for biological activity. For instance, in the context of developing selective COX-2 inhibitors, a class of anti-inflammatory agents, the phenoxyacetic acid scaffold has been identified as a key pharmacophoric element. nih.govmdpi.com

Molecular docking, a common virtual screening technique, has been applied to derivatives of the isomeric 2-(4-formyl-2-methoxyphenoxy)acetic acid. In one study, a derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, was docked into the active site of the COX-2 enzyme to predict its anti-inflammatory potential. The results indicated a favorable binding energy, suggesting a potentially strong interaction with the target receptor. fip.org

The following table summarizes the predicted binding energy from this molecular docking study:

| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18 |

| Vanillin (starting material) | COX-2 (Chain A) | -4.96 |

| Data from a molecular docking study predicting anti-inflammatory activity. fip.org |

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models for a series of phenoxyacetic acid congeners have demonstrated that properties such as lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are critical determinants of their biological efficacy. mdpi.com These findings underscore the utility of computational models in predicting the biological behavior of this class of compounds.

The following interactive table presents key molecular descriptors that have been shown to influence the biological properties of phenoxyacetic acid derivatives:

| Molecular Descriptor | Influence on Biological Activity |

| Lipophilicity (log P) | Affects membrane permeability and binding to hydrophobic pockets of target proteins. |

| Polarizability | Relates to the molecule's ability to form instantaneous dipoles, influencing non-covalent interactions with biological targets. |

| Hydrogen Bond Donors/Acceptors | Crucial for forming specific hydrogen bonds with amino acid residues in the active site of a target protein. |

| Key descriptors from QSAR studies on phenoxyacetic acid derivatives. mdpi.com |

In the context of antimicrobial drug discovery, virtual screening has been used to identify natural compounds that could inhibit resistance targets in bacteria like Staphylococcus aureus. nih.govresearchgate.net This highlights a potential application for derivatives of this compound, given that related compounds have shown antimicrobial properties. arabjchem.org

Applications As a Versatile Chemical Intermediate and Scaffold Design

Precursor in the Synthesis of Heterocyclic Compounds

A primary application of this chemical's structural motif is as a precursor for the synthesis of various heterocyclic compounds. The aldehyde and carboxylic acid functionalities provide reactive sites for cyclization and condensation reactions, leading to the formation of diverse ring systems. A notable example involves the use of its isomer, 2-(4-formyl-2-methoxyphenoxy)acetic acid (derived from vanillin), in the creation of 1,3,4-thiadiazole (B1197879) derivatives.

In a typical synthetic pathway, 2-(4-formyl-2-methoxyphenoxy)acetic acid is first reacted with various acetophenone (B1666503) derivatives to form chalcones. These intermediates then undergo reaction with thiosemicarbazide (B42300), followed by cyclization, to yield the final 1,3,4-thiadiazole compounds. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to the biological activities associated with the N-C-S moiety within the thiadiazole ring. Researchers have successfully synthesized series of these derivatives and evaluated them for potential antimicrobial applications.

Table 1: Synthesis of 1,3,4-Thiadiazole Derivatives

| Starting Material | Key Reagents | Intermediate | Final Product Class | Potential Application |

|---|---|---|---|---|

| 2-(4-formyl-2-methoxyphenoxy)acetic acid | Acetophenones, Thiosemicarbazide, POCl3 or PPA | Chalcones, Pyrazole-carbothioamides | 1,3,4-Thiadiazole derivatives | Antimicrobial agents |

Building Block for Complex Organic Molecule Synthesis

The unique combination of functional groups makes 2-(2-Formyl-4-methoxyphenoxy)acetic acid an effective building block for constructing larger, more complex organic molecules. Its phenoxyacetic acid backbone can be incorporated into larger scaffolds, while the aldehyde group remains available for further transformations.

For instance, the related compound 2-(4-formyl-2-methoxyphenoxy)acetic acid serves as a key starting material for the stereoselective synthesis of polyfunctionalized 2-azetidinones, which are β-lactam structures. In this process, the acetic acid is converted in situ into a vanillinyl ketene, which then undergoes a [2+2] cycloaddition with various imines to form the β-lactam ring. These heterocyclic scaffolds are of considerable interest in medicinal chemistry.

Another application is in materials science, where the related 2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid has been used as a building block for asymmetric poly(p-phenylene vinylene) (PPV) type oligomers. These materials are investigated for their potential use in nonlinear optics and organic memory devices. The carboxylic acid group is incorporated to help engineer the crystal packing of the final material, a critical factor for achieving desired electronic properties.

Role in the Design and Synthesis of New Chemical Entities with Targeted Properties

This compound is instrumental in the rational design of new chemical entities (NCEs) where specific biological or material properties are desired. By using it as a scaffold, chemists can systematically modify its structure to optimize for a particular function.

The synthesis of 1,3,4-thiadiazole derivatives mentioned earlier is a prime example of this application. Recognizing the known antimicrobial potential of the 1,3,4-thiadiazole core, researchers have utilized the 2-(4-formyl-2-methoxyphenoxy)acetic acid moiety as a framework to generate a library of novel compounds. Subsequent biological screening of these compounds has identified derivatives with significant in vitro activity against various bacterial and fungal strains. This demonstrates a clear workflow from a versatile starting material to the discovery of NCEs with targeted therapeutic potential.

Utility in Agrochemical Intermediate Development

The core structure of this compound, phenoxyacetic acid, is the foundational backbone for a major class of agrochemicals known as phenoxy herbicides. wikipedia.orgnoaa.gov Compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid) are synthetic auxins that selectively control broadleaf weeds in various crops. wikipedia.orgscielo.brencyclopedia.pub The biological activity of these herbicides is intrinsically linked to the phenoxyacetic acid moiety. mdpi.com

Given that the subject compound is a substituted phenoxyacetic acid, it holds potential as an intermediate in the development of new agrochemicals. Its precursor, vanillin (B372448), and its derivatives are also actively being investigated for agrochemical applications, including as fungicides and as synergists for insecticides. researchgate.netnih.gov The functional groups on this compound offer handles for chemical modification, allowing for the synthesis of new analogues that could be screened for herbicidal, fungicidal, or insecticidal properties. This makes it a rational starting point for discovery programs aimed at developing novel crop protection agents.

Application as a Scaffold in Solid-Phase Synthesis

The structure of formyl-methoxyphenoxy acetic acid is well-suited for applications in solid-phase synthesis, particularly as a linker molecule that tethers a growing molecule to an insoluble resin support. In solid-phase peptide synthesis (SPPS), for example, a linker connects the first amino acid to the resin, allowing for the sequential addition of further amino acids while excess reagents are easily washed away.

A closely related isomer, 2-(4-Formyl-3-methoxyphenoxy)acetic acid, is commercially available specifically for this purpose, marketed as a linker for solid-phase synthesis. The carboxylic acid group provides the attachment point to an amino-functionalized resin, while the aldehyde group can be used to immobilize other molecules or can be modified post-synthesis.

This concept is exemplified by widely used resins like the Rink Amide resin, which is chemically named 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxymethyl resin. chemimpex.com This and other related resins utilize a phenoxy-based structure to link the peptide chain to the solid support. The "AMEBA" (Acid-labile MEthoxyBenzAldehyde) type resins also rely on a substituted methoxy-benzaldehyde core. The acid-labile nature of the ether linkage in these systems allows for the cleavage of the completed molecule from the resin under specific acidic conditions, a critical step in isolating the final product. The formyl-methoxyphenoxy acetic acid structure provides the essential chemical features—a stable aromatic core, an activatable carboxylic acid, and a modifiable aldehyde—that are hallmarks of an effective linker scaffold in combinatorial chemistry and solid-phase synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。